3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine
Description
This compound features a unique hybrid structure combining three distinct heterocyclic motifs:
- Azetidine: A strained four-membered nitrogen-containing ring.
- Octahydrocyclopenta[c]pyrrole: A bicyclic amine with a fused cyclopentane-pyrrolidine system.
- Pyrazolo[1,5-a]pyrazine: A fused bicyclic system with two nitrogen atoms in the six-membered pyrazine ring.
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-2-12-8-19(9-13(12)3-1)14-10-20(11-14)16-15-4-5-18-21(15)7-6-17-16/h4-7,12-14H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGKDFAMPQKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which could make it a valuable candidate for cancer treatment.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, which is crucial for cell cycle progression.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrazine core in the target compound differs from the more common pyrazolo[1,5-a]pyrimidine analogs (e.g., –7, 9). Key distinctions include:
The pyrazine ring’s electron-deficient nature may enhance binding to aromatic residues in enzyme active sites compared to pyrimidine analogs .
Bicyclic Amine Substituents
The octahydrocyclopenta[c]pyrrole substituent shares similarities with 8-azabicyclo[3.2.1]octane in ’s compound (CAS 1186332-07-9). Comparisons include:
The fused cyclopentane in the target may improve metabolic stability compared to bridged systems .
Azetidine vs. Larger Heterocycles
Azetidine’s four-membered ring contrasts with morpholine () or piperazine () substituents in analogs:
| Property | Azetidine (Target) | Morpholine/Piperazine (Analogs) |
|---|---|---|
| Ring strain | High (affects reactivity/stability) | Low |
| Hydrogen-bonding capacity | Limited (one NH) | High (multiple H-bond acceptors) |
| Pharmacokinetics | Potential for improved membrane permeability | Enhanced solubility but lower BBB penetration |
Azetidine’s strain may enhance target binding but requires stabilization via substituents .
Biological Activity
The compound 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine , identified by its CAS number 1909312-85-1 , is a novel chemical structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 250.25 g/mol . The structure includes an octahydrocyclopenta[c]pyrrole moiety and a pyrazolo[1,5-a]pyrazine component, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4 |
| Molecular Weight | 250.25 g/mol |
| CAS Number | 1909312-85-1 |
Pharmacological Effects
Research into the pharmacological effects of this compound indicates potential applications in treating neurodegenerative diseases. The pyrazolo[1,5-a]pyrazine derivatives have been associated with neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease and other cognitive disorders .
Mechanism of Action:
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter levels and providing neuroprotective effects.
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into their efficacy:
- Neuroprotection in Animal Models : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine showed significant neuroprotective effects in rodent models of neurodegeneration, suggesting that the compound could mitigate neuronal loss and improve cognitive functions .
- Antidepressant-like Effects : In behavioral models, compounds similar to this compound exhibited antidepressant-like effects, potentially through serotonergic pathways .
- Anti-inflammatory Properties : Research has indicated that related structures possess anti-inflammatory properties, which may contribute to their neuroprotective effects by reducing neuroinflammation associated with various neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
